molecular formula C8H12O4 B138182 3,4-Diacetoxy-1-butene CAS No. 18085-02-4

3,4-Diacetoxy-1-butene

Cat. No.: B138182
CAS No.: 18085-02-4
M. Wt: 172.18 g/mol
InChI Key: MWWXARALRVYLAE-UHFFFAOYSA-N
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Description

3,4-Diacetoxy-1-butene is an organic compound with the molecular formula C8H12O4. It is a diacetoxybutene derivative, commonly used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two acetoxy groups attached to a butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diacetoxy-1-butene can be synthesized through the oxidative acetoxylation of 1,3-butadiene in the presence of palladium-based intermetallic compounds. The reaction involves the use of acetic acid and molecular oxygen . Another method involves the acetylation of 3-hydroxy-4-acetoxy-1-butene or 3-acetoxy-4-hydroxy-1-butene with acetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves the oxidative acetoxylation process mentioned above. This method is favored due to its high yield and cost-effectiveness under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diacetoxy-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of catalysts such as palladium or platinum complexes.

Major Products Formed:

    Oxidation: Products can include carboxylic acids and ketones.

    Reduction: Products can include alcohols and alkanes.

    Substitution: Products vary widely depending on the substituents involved.

Scientific Research Applications

3,4-Diacetoxy-1-butene has several applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dihydroxy-1-butene
  • cis-1,4-Diacetoxy-2-butene
  • 3,3-Dimethyl-1-butene
  • 2,3-Dimethyl-2-butene
  • 1,4-Diacetoxy-2-bromobenzene
  • 3,4-Epoxy-1-butene

Comparison: 3,4-Diacetoxy-1-butene is unique due to its dual acetoxy groups, which confer distinct reactivity and properties compared to its analogs. For instance, 3,4-Dihydroxy-1-butene lacks the acetoxy groups, resulting in different chemical behavior and applications. Similarly, cis-1,4-Diacetoxy-2-butene has a different structural arrangement, affecting its reactivity and use in synthesis.

Properties

IUPAC Name

2-acetyloxybut-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWXARALRVYLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939388
Record name 2-(Acetoxymethyl)-3-acetoxy-1-propene
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-02-4
Record name 3-Butene-1,2-diol, 1,2-diacetate
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Record name 3,4-Diacetoxy-1-butene
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Record name 2-(Acetoxymethyl)-3-acetoxy-1-propene
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Record name 1,2-diacetoxybut-3-ene
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Record name 3-Butene-1,2-diol, 1,2-diacetate
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Record name 3,4-DIACETOXY-1-BUTENE
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Synthesis routes and methods I

Procedure details

From the upper part of the reactor, which was the same reactor as used in the acetoxylation process in Example 1 and temperature of heating medium in the jacket was kept at 87° C., were fed butadiene at 1.7 kg/h, acetic acid at 19.1 kg/h and nitrogen gas containing 5 mol % oxygen at 40 Nm3 /h and reacted under the same reaction conditions as in the acetoxylation process in Example 1. As the result, 2100 kg of reaction products of a composition containing 13.10% of 1,4-diacetoxybutene, and 1.15% of 3,4-diacetoxybutene were produced.
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Yield
1.15%

Synthesis routes and methods II

Procedure details

A 300-mL autoclave was charged with 40 mL (0.50 mol) of 3,4-epoxy-1-butene, 60.0 g (0.59 mol) acetic anhydride, 3.7 g (0.02 mol) of tributylamine, 0.72 g (0.012 mol) acetic acid and 4.2 mL of diglyme. The autoclave was purged with nitrogen twice, then the vessel was pressurized to 8 bars (100 psig) with nitrogen. The agitator was started and an initial sample was taken. The mixture was heated to 125° C. During the course of 2 hrs, samples were taken every 15 min for analysis by GC. GC analysis of the crude mixture after 2 hrs revealed a 79% yield of 3,4-diacetoxy-1-butene with a 90% selectivity and 12% 3,4-epoxy-1-butene. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant of 0.017 min-1 (Table A). This example shows the catalytic effect of another tertiary amine with acetic acid as the co-catalyst.
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40 mL
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60 g
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3.7 g
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0.72 g
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4.2 mL
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Synthesis routes and methods III

Procedure details

A 300-mL autoclave was charged with 40 mL (0.50 mol) of 3,4-epoxy-1-butene, 63.2 g (0.62 mol) acetic anhydride, 4.06 g (0.041 mol) of triethylamine and 4.2 mL of diglyme. The autoclave was purged with nitrogen twice, then the vessel was pressurized to 8 bars (100 psig) with nitrogen. The agitator was started and an initial sample was taken. The mixture was heated to 125° C. During the course of 2.5 hrs, samples were taken every 15 min for analysis by GC. GC analysis of the crude mixture after 2.5 hrs revealed a 92% yield of 3,4-diacetoxy-1-butene with a 92% selectivity and 0.36% 3,4-epoxy-1-butene. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant of 0.037 min-1 (Table A). This example demonstrates the catalytic effect of the tertiary amine alone.
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40 mL
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63.2 g
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4.06 g
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4.2 mL
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Synthesis routes and methods IV

Procedure details

A 100-mL autoclave was charged with 45.25 g (0.44 mol) acetic anhydride, 1.62 g (0.016 mol) of triethylamine, 1.94 g (0.032 mol) acetic acid and 3.44 g of diglyme. The autoclave was purged with helium twice, then the vessel was pressurized to 6.2 bars (75 psig) with helium followed by agitation. The reaction mixture was heated to 125° C. Then 31.35 mL (0.40 mol) of 3,4-epoxy-1-butene was introduced to the reactor via syringe pump over 10 seconds. A first sample was taken at 1 min, then sequential samples were obtained every 15 min during the course of 2.25 hrs for analysis by GC. GC analysis of the crude mixture after 2.25 hrs revealed a 93% yield of 3,4-diacetoxy-1-butene with a 95% selectivity and 1.9% 3,4-epoxy-1-butene. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant of 0.029 min-1 (Table A). This example demonstrates the catalytic effect of a tertiary amine with two molar equivalents of acetic acid as a co-catalyst (Table B).
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45.25 g
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1.62 g
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1.94 g
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3.44 g
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31.35 mL
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Synthesis routes and methods V

Procedure details

A 300-mL autoclave was charged with 40 mL (0.50 mol) of 3,4-epoxy-1-butene, 67.3 g (0.66 mol) acetic anhydride, 5.82 g (0.097 mol) of acetic acid and 4.2 mL of diglyme. The autoclave was purged with nitrogen twice, then the vessel was pressurized to 8 bars (100 psig) with nitrogen. The agitator was started and an initial sample was taken. The mixture was heated to 125° C. During the course of 2.5 hrs, samples were taken every 15 min for analysis by GC. GC analysis of the crude mixture after 2.5 hrs revealed 11% yield of 3,4-diacetoxy-1-butene with a 13% selectivity, 21% 3,4-epoxy-1-butene and numerous high boiling components. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant (Kfirst) of 0.0025 min-1 (Table A). This example illustrates low yield and selectivity in the absence of a tertiary amine and the inefficient catalysis of the reaction in the presence of the carboxylic acid alone.
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40 mL
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67.3 g
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5.82 g
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4.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3,4-Diacetoxy-1-butene in material science?

A1: this compound serves as a valuable monomer in the production of ethylene/vinyl alcohol copolymer (EVOH) and polyvinyl alcohol (PVOH) copolymers [, ]. These copolymers are particularly useful in food packaging due to their excellent gas barrier properties and resistance to high temperatures, such as those experienced during retort sterilization [].

Q2: How is this compound synthesized, and what are the major products of its reactions?

A2: this compound can be synthesized through the homogeneous catalytic diacetoxylation of 1,3-butadiene in the presence of acetic acid, palladium complexes, and acetate ions []. This reaction primarily yields cis- and trans-1,4-diacetoxy-2-butenes (15-17% yield, 48-50% selectivity) and this compound (10% yield, 40% selectivity) [].

Q3: Are there any safety concerns regarding the use of this compound in food contact materials?

A3: The European Food Safety Authority (EFSA) has evaluated the safety of this compound for use in food contact materials []. Their conclusion is that there is no safety concern for consumers if the migration of the substance, including its hydrolysis product 3,4-dihydroxy-1-butene, does not exceed 0.05 mg/kg of food []. This applies specifically when this compound is used as a comonomer in EVOH and PVOH copolymers [].

Q4: Are there any alternative materials to EVOH and PVOH copolymers containing this compound for food packaging applications?

A4: While the provided research doesn't delve into specific alternatives, it highlights the properties that make this compound containing copolymers desirable: high-temperature retort resistance and excellent gas barrier properties []. Research into alternative materials likely focuses on those that can provide similar performance characteristics while potentially addressing cost or environmental impact considerations.

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